Methyl 3-amino-3-ethylhexanoate
Description
Methyl 3-amino-3-ethylhexanoate is a branched-chain amino ester characterized by an amino group and an ethyl substituent at the third carbon of a hexanoate backbone.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 3-amino-3-ethylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-6-9(10,5-2)7-8(11)12-3/h4-7,10H2,1-3H3 |
InChI Key |
FMWNGNKINKWWTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-ethylhexanoate typically involves the esterification of 3-amino-3-ethylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-3-ethylhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol (-CH2OH) using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Methyl 3-amino-3-ethylhexanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-ethylhexanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Methyl 5-Oxo-3-(Aryl-Substituted)Hexanoate Derivatives
- Structure : Features a ketone group at the fifth carbon and aryl substituents at the third carbon (e.g., 6a-l derivatives in ).
- Synthesis: Prepared via esterification of 5-oxo-3-(aryl-substituted)hexanoic acids with methanol and catalytic sulfuric acid .
- Key Differences: The absence of an amino group and presence of aryl/keto groups reduce nucleophilicity compared to Methyl 3-amino-3-ethylhexanoate. This limits applications in peptide coupling or chiral amine synthesis.
(b) Ethyl (±)-3-Hydroxyhexanoate
- Structure: Contains a hydroxyl group at the third carbon instead of an amino group ().
- This enhances solubility in polar solvents but reduces stability under acidic conditions.
- Applications: Used in flavor/fragrance industries and biodegradable polymer synthesis (e.g., polyhydroxyalkanoates) .
(c) (S)-3-Amino-5-Methylhexanoate Derivatives
- Structure: Amino group at the third carbon but with a methyl substituent at the fifth carbon ().
- Steric Effects: The smaller methyl group (vs.
- Pharmaceutical Relevance: Derivatives like ethyl 3-amino-5-methylhexanoate hydrochloride are USP reference standards for drug development .
Electronic and Steric Effects
| Compound | Functional Groups | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound | Amino, Ester, Ethyl branch | ~173.25 (estimated) | Chiral center, moderate nucleophilicity |
| (S)-3-Amino-5-Methylhexanoate | Amino, Ester, Methyl branch | ~159.21 (estimated) | Lower steric hindrance, higher solubility |
| Ethyl (±)-3-Hydroxyhexanoate | Hydroxyl, Ester | 160.21 | Polar, prone to oxidation |
| Methyl 5-Oxo-3-Arylhexanoate | Ketone, Ester, Aryl group | Varies by substituent | Electron-deficient, UV-active |
Note: Molecular weights estimated based on analogous structures in , and 12.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
